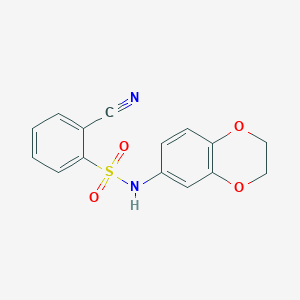

![molecular formula C14H16N4O4S B5545262 3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar triazine derivatives involves complex reactions, often starting from simple precursors that undergo condensation, cyclization, and substitution reactions. For instance, Vahedi et al. (2010) described a method for synthesizing triazino tetrazepin derivatives using 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one as a building block, indicating the versatility of triazine compounds in synthetic chemistry (Vahedi, Rajabzadeh, & Farvandi, 2010).

Molecular Structure Analysis

The molecular structure of triazine derivatives, including their crystalline forms, can be elucidated using techniques such as X-ray crystallography. For example, Hwang et al. (2006) reported the crystal structure of a benzylmercapto triazinone compound, highlighting the intermolecular hydrogen bonding and pi-pi stacking interactions that stabilize the structure (Hwang, Tu, Wang, & Lee, 2006).

Chemical Reactions and Properties

Triazine derivatives undergo various chemical reactions, including cyclization, substitution, and condensation, to form new compounds with distinct properties. Saad, Youssef, and Mosselhi (2011) detailed the synthesis of fused heterobicyclic nitrogen systems from triazine compounds under microwave irradiation, showcasing the chemical versatility of these molecules (Saad, Youssef, & Mosselhi, 2011).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their potential applications. The study by Singh et al. (2010) on liquid crystalline properties of triazine compounds reveals the influence of molecular structure on their mesomorphic behavior, which is essential for designing materials with specific physical properties (Singh, Pandey, & Singh, 2010).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, play a significant role in the utility of triazine derivatives. Alshammari and Bakhotmah (2022) synthesized new fluorinated triazin-4-ones and evaluated their antimicrobial activities, demonstrating the potential for these compounds to serve as bioactive agents (Alshammari & Bakhotmah, 2022).

Scientific Research Applications

Synthesis and Antimicrobial Activities

This compound has been utilized in the synthesis of novel 1,2,4-triazole derivatives, which have shown promising antimicrobial activities. For instance, the creation of Schiff bases and Mannich base derivatives from similar triazine compounds has demonstrated good or moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).

Metal Complexes and Fluorescence Enhancement

Metal complexes derived from triazine compounds have been synthesized, displaying significant enhancements in fluorescence intensity compared to the ligand alone. These complexes, featuring Co(II), Ni(II), Cu(II), and Zn(II), have been characterized extensively and evaluated for their antimicrobial activities, suggesting potential applications in both medicinal chemistry and materials science (Singh et al., 2015).

Anticancer Potential

Research has also focused on the synthesis of new fused heterobicyclic nitrogen systems bearing the triazine moiety, with some compounds exhibiting activity as cytotoxic agents against different cancer cell lines. This indicates a valuable direction for the development of novel anticancer drugs (Saad et al., 2011).

Chemical Synthesis and Molecular Structure

The compound has been involved in facilitating the synthesis of various heterocyclic compounds, including derivatives with potential pharmacological activities. Such synthetic versatility underscores the importance of triazine derivatives in organic chemistry and drug discovery processes (Vahedi et al., 2010).

Antimicrobial and Mosquito-Larvicidal Properties

Additionally, novel thiadiazolotriazinones carrying specific moieties have been synthesized and tested for their antibacterial, antifungal, and mosquito-larvicidal activities. These studies reveal the compound's potential in contributing to the development of new agents for controlling microbial infections and mosquito populations (Castelino et al., 2014).

properties

IUPAC Name |

6-methyl-3-sulfanylidene-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-2H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O4S/c1-8-13(19)18(14(23)17-16-8)15-7-9-5-10(20-2)12(22-4)11(6-9)21-3/h5-7H,1-4H3,(H,17,23)/b15-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGFMJPFLVWXDP-VIZOYTHASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=S)N(C1=O)N=CC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=S)N(C1=O)/N=C/C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-methyl-3-sulfanyl-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

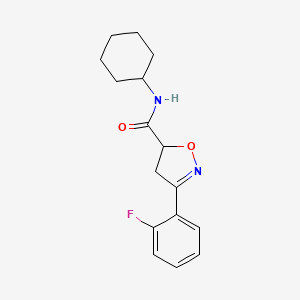

![[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)

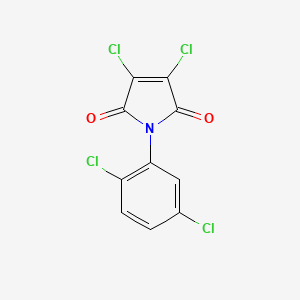

![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)

![1-[2-(4-methylbenzyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5545223.png)

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5545234.png)

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)

![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(4-fluorobenzylidene)acetohydrazide](/img/structure/B5545258.png)

![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

![(3aR*,6S*)-2-(2-ethoxyethyl)-7-[(4-ethylpiperazin-1-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5545277.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5545283.png)